molecular formula C10H6BrF2N B2779558 6-Bromo-4-(difluoromethyl)isoquinoline CAS No. 2248373-76-2

6-Bromo-4-(difluoromethyl)isoquinoline

Cat. No.: B2779558
CAS No.: 2248373-76-2
M. Wt: 258.066
InChI Key: JXYRHLVVHDRLBJ-UHFFFAOYSA-N
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Description

6-Bromo-4-(difluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.

Preparation Methods

The synthesis of 6-Bromo-4-(difluoromethyl)isoquinoline can be achieved through various synthetic routes. . This reaction is effective for the synthesis of functionalized fluoroisoquinolines. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Bromo-4-(difluoromethyl)isoquinoline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

6-Bromo-4-(difluoromethyl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-(difluoromethyl)isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

6-Bromo-4-(difluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-4-(difluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c11-7-2-1-6-4-14-5-9(10(12)13)8(6)3-7/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYRHLVVHDRLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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